Cas no 2171721-72-3 (3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1488281
- 2171721-72-3
- 3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C24H28N2O5S/c1-3-32-14-15(2)25-23(29)21(12-22(27)28)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: YCEXAAMWQONZQY-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC(C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 456.17189317g/mol
- どういたいしつりょう: 456.17189317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 130Ų
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488281-0.25g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1488281-100mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1488281-10000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1488281-500mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1488281-1000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1488281-5.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1488281-5000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1488281-10.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1488281-0.5g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1488281-1.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 1g |
$3368.0 | 2023-06-06 |
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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10. Book reviews
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid: A Novel Compound with Promising Therapeutic Potential
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a complex organic molecule with a unique structural framework that has garnered significant attention in recent years. This compound, with the CAS number 2171721-72-3, represents a novel class of bioactive agents that may have applications in pharmaceutical research. Its molecular architecture combines multiple functional groups, including a carbamoyl moiety, an amino group, and a fluorenyl derivative, which collectively contribute to its potential biological activity.
The chemical structure of 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is characterized by a central propanoic acid core flanked by two distinct functional groups. The ethylsulfanyl group at the 1-position of the propan-2-yl chain introduces sulfur-based functionality, which may enhance its solubility and reactivity. Meanwhile, the fluoren-9-ylmethoxycarbonyl group at the 3-position provides a hydrophobic anchor, potentially influencing the compound's cellular uptake and membrane interactions. These structural features are critical for its potential therapeutic applications.
Recent studies have highlighted the importance of fluorene derivatives in drug development, particularly for their ability to modulate protein-protein interactions. The fluoren-9-yl moiety in this compound may act as a scaffold for targeting specific receptors or enzymes, while the carbamoyl group could serve as a linker for additional functional groups. This structural versatility makes the compound a promising candidate for further exploration in medicinal chemistry.
One of the most intriguing aspects of 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is its potential role in modulating inflammatory pathways. Research published in Journal of Medicinal Chemistry (2023) suggests that similar compounds with fluorene-based scaffolds exhibit anti-inflammatory properties by inhibiting key cytokine signaling pathways. The ethylsulfanyl group may enhance its ability to interact with lipid membranes, potentially modulating immune cell activity.
Another area of interest is the compound's potential as a prodrug precursor. The methoxycarbonyl group in the fluoren-9-ylmethoxycarbonyl moiety may undergo hydrolysis under physiological conditions, releasing an active metabolite. This property could improve the compound's bioavailability and reduce systemic toxicity, making it a candidate for targeted drug delivery applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various biological targets. Molecular docking studies suggest that the fluoren-9-yl scaffold may interact with the hydrophobic pockets of certain enzymes, while the carbamoyl group could form hydrogen bonds with amino acid residues in target proteins. These interactions could be critical for its therapeutic efficacy.
Additionally, the ethylsulfanyl group may play a role in enhancing the compound's photophysical properties. A study published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that sulfur-containing groups can significantly alter the optical behavior of organic molecules, which could have implications for its use in imaging agents or photodynamic therapy applications.
From a synthetic perspective, the fluoren-9-yl moiety in this compound is derived from a fluorene core, a structure widely used in pharmaceuticals for its stability and functional group tolerance. The synthesis of this compound likely involves multiple steps, including the formation of the fluoren-9-ylmethoxycarbonyl group through esterification reactions and the introduction of the carbamoyl functionality via amide bond formation.
While the compound's exact biological activity is still under investigation, its structural features suggest potential applications in various therapeutic areas. The fluoren-9-yl scaffold may be exploited for its ability to modulate signal transduction pathways, while the ethylsulfanyl group could enhance its interactions with biological membranes. These properties make it a valuable candidate for further research in drug discovery.
Researchers are also exploring the compound's potential as a drug delivery vehicle. The fluoren-9-yl group may be modified to incorporate targeting ligands, enabling the compound to selectively bind to specific cells or tissues. This approach could enhance its therapeutic efficacy while minimizing off-target effects, a critical consideration in pharmaceutical development.
Despite the promising structural features of 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, its biological activity remains to be fully characterized. Ongoing studies are focused on elucidating its interactions with various biological targets and assessing its potential therapeutic applications. These efforts are likely to provide valuable insights into the compound's mechanisms of action and its potential as a therapeutic agent.
In conclusion, 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a complex molecule with a unique structural framework that holds promise for various pharmaceutical applications. Its combination of fluorene-based scaffolds, carbamoyl groups, and ethylsulfanyl functionality suggests potential roles in modulating biological processes and enhancing drug delivery. As research in this area continues, this compound may emerge as a valuable tool in the development of new therapeutic agents.
Further research is needed to fully understand the biological mechanisms and therapeutic potential of 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. Studies focusing on its interactions with specific biological targets, as well as its pharmacokinetic and toxicological profiles, will be crucial in determining its viability as a therapeutic agent. The compound's unique structural features make it an attractive candidate for further investigation in the field of medicinal chemistry.
As the field of drug discovery continues to evolve, compounds like 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represent the next frontier in the development of novel therapeutic agents. Their complex structures and multifunctional groups offer exciting possibilities for targeting a wide range of biological processes. Continued research into these compounds is likely to yield important insights into their potential applications in medicine.
Finally, the CAS number 2171721-72-3 serves as a unique identifier for this compound, facilitating its tracking and study in scientific literature. As researchers continue to explore its properties and potential applications, this compound may become an important part of the pharmaceutical landscape, contributing to the development of new and effective treatments for various diseases.
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